molecular formula C26H26ClN3O3 B236828 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

カタログ番号 B236828
分子量: 464 g/mol
InChIキー: BFSNHWCQJASARF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2003 by researchers at the University of Bristol, UK. Since then, BRL-15572 has been extensively studied for its potential use in treating a variety of neurological and neuropsychiatric disorders.

作用機序

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. It has also been shown to reduce the expression of the immediate early gene c-fos in the prefrontal cortex, which is involved in cognitive function.

実験室実験の利点と制限

One of the main advantages of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various neurological and neuropsychiatric disorders. However, one limitation of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.

将来の方向性

There are several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide. One potential direction is to study its effects in combination with other drugs or therapies for treating addiction, schizophrenia, and Parkinson's disease. Another potential direction is to develop more potent and selective dopamine D3 receptor antagonists for use in preclinical and clinical studies. Finally, further research is needed to better understand the role of the dopamine D3 receptor in various neurological and neuropsychiatric disorders, which may lead to the development of new treatments for these conditions.

合成法

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 3-chloro-4-bromoaniline with 4-benzoyl-1-piperazinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to yield the final product, N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide. The synthesis method has been optimized to yield high purity and high yield of the compound.

科学的研究の応用

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential use in treating a variety of neurological and neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

特性

製品名

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

分子式

C26H26ClN3O3

分子量

464 g/mol

IUPAC名

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-7-6-10-21(24(18)33-2)25(31)28-20-11-12-23(22(27)17-20)29-13-15-30(16-14-29)26(32)19-8-4-3-5-9-19/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChIキー

BFSNHWCQJASARF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

正規SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。